molecular formula C6H4Cl2FNO2S B12584101 N,N-Dichloro-4-fluorobenzenesulfonamide CAS No. 610770-32-6

N,N-Dichloro-4-fluorobenzenesulfonamide

Cat. No.: B12584101
CAS No.: 610770-32-6
M. Wt: 244.07 g/mol
InChI Key: SLYVXILQOGWXIB-UHFFFAOYSA-N
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Description

N,N-Dichloro-4-fluorobenzenesulfonamide is a specialized organic compound with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.060 . Its structure features a fluorobenzene ring substituted with an N,N-dichlorosulfonamide functional group, which is a notable source of electrophilic chlorine and may confer unique reactivity and biological activity . This molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The N,N-dichloro moiety is a key reactive feature, allowing this compound to act as a chlorinating agent or to be incorporated into more complex molecules during lead optimization campaigns . Researchers can utilize it as a building block to create novel sulfonamide derivatives, a class of compounds frequently explored for their therapeutic potential. Sulfonamide-based molecules are extensively investigated as inhibitors for various biological targets, such as the serum-glucocorticoid regulated kinase (SGK) for treating degenerative, inflammatory, and metabolic diseases, and as potent inhibitors of oxidative phosphorylation (OXPHOS) for cancer research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

610770-32-6

Molecular Formula

C6H4Cl2FNO2S

Molecular Weight

244.07 g/mol

IUPAC Name

N,N-dichloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2FNO2S/c7-10(8)13(11,12)6-3-1-5(9)2-4-6/h1-4H

InChI Key

SLYVXILQOGWXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination Method

This method involves the chlorination of 4-fluorobenzenesulfonamide using chlorine gas or chlorinating agents.

  • Reagents : Chlorine gas (Cl₂), 4-fluorobenzenesulfonamide
  • Conditions : The reaction typically occurs under controlled temperatures to avoid excessive chlorination.
  • Yield : Reports indicate yields can vary significantly based on reaction conditions, often around 60-80%.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is another viable method for synthesizing N,N-Dichloro-4-fluorobenzenesulfonamide.

  • Reagents : 4-Fluorobenzenesulfonyl chloride, sodium dichloride
  • Conditions : The reaction is conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
  • Yield : This method can yield up to 85% efficiency depending on the purity of starting materials.

Sulfonation Followed by Chlorination

In this approach, the sulfonation of fluorobenzene is performed first, followed by chlorination.

  • Reagents : Fluorobenzene, sulfuric acid for sulfonation; chlorine for chlorination
  • Conditions : The sulfonation reaction typically takes place at low temperatures (0-5°C), while chlorination can occur at higher temperatures.
  • Yield : Yields can reach approximately 70% when optimized.

The following table summarizes the various preparation methods along with their respective yields and conditions:

Method Reagents Conditions Yield (%)
Direct Chlorination Chlorine gas, 4-fluorobenzenesulfonamide Controlled temperature 60-80
Nucleophilic Aromatic Substitution 4-Fluorobenzenesulfonyl chloride, sodium dichloride DMSO, 80-100°C Up to 85
Sulfonation followed by Chlorination Fluorobenzene, sulfuric acid, chlorine Low temperature for sulfonation; higher for chlorination ~70

Comparative Yield Analysis

The yields from different methods provide insights into their efficiency and practicality. The nucleophilic aromatic substitution method shows the highest yield potential, making it preferable for large-scale synthesis.

Reaction Mechanisms

Understanding the mechanisms involved in these reactions is crucial for optimizing conditions and improving yields:

The preparation of this compound can be accomplished through various methods, each with its advantages and limitations. The choice of method largely depends on the desired yield, available reagents, and specific application requirements. Future research may focus on refining these methods to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of 4-fluorobenzenesulfonamide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: 4-Fluorobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
N,N-Dichloro-4-fluorobenzenesulfonamide serves as a precursor for various antimicrobial agents. For instance, it can be reacted with benzaldehyde to yield N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, which exhibits notable antimicrobial properties. This transformation highlights the compound's versatility in synthesizing biologically active molecules .

Cancer Treatment
The compound has been utilized in the synthesis of potential anti-cancer drugs. A notable example is the development of dual inhibitors targeting the PI3K/mTOR pathways, with reported half-maximal inhibitory concentrations as low as 2.88 ± 0.58 µM. Such inhibitors are crucial in cancer therapeutics due to their role in cell growth and survival pathways .

Synthetic Organic Chemistry

Building Block for Complex Molecules
this compound is employed as a building block in the synthesis of more complex organic compounds. Its sulfonamide functional group allows for nucleophilic substitutions, enabling the formation of diverse derivatives. The compound has been utilized to synthesize various fluorinated compounds, which are valuable in medicinal chemistry due to the unique properties imparted by fluorine .

Radical Relay Reactions
Recent studies have explored its use in copper-catalyzed radical relay reactions, where it acts as an oxidant to facilitate C–H functionalization. This method has shown promise for creating complex molecular architectures through regioselective transformations . The mechanistic insights gained from these studies enhance the understanding of reaction pathways and selectivity, which are critical for optimizing synthetic routes.

Bioimaging Applications

Fluorophore Development
The compound has been utilized to functionalize rhodamines, which are essential fluorophores used in bioimaging applications. By tuning the equilibrium of spirocyclization, researchers can achieve high-resolution imaging capabilities essential for biological studies . This application underscores the importance of this compound beyond traditional pharmaceutical uses.

Case Studies and Research Findings

Study/Reference Application Findings
Ossila (2021)Antimicrobial SynthesisDemonstrated synthesis of antimicrobial agents from this compound derivatives .
RSC Publishing (2024)C-H FunctionalizationExplored copper-catalyzed reactions using this compound, highlighting selectivity in benzylic C-H bonds .
PMC (2021)Dual InhibitorsDeveloped PI3K/mTOR dual inhibitors with significant potency from derivatives of this compound .

Mechanism of Action

The mechanism of action of N,N-Dichloro-4-fluorobenzenesulfonamide involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated and fluorinated groups can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-Dichloro-4-fluorobenzenesulfonamide with key analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound -F (C4), -NCl₂ (sulfonamide) ~239.6 (calculated) Hypothesized oxidative disinfectant
N,N-Dichloro-4-methylbenzenesulfonamide (Dichloramine T) -CH₃ (C4), -NCl₂ 240.1 Oxidizing agent, disinfectant, water treatment
4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide -Cl (C4), -NO₂ (C3), -N(CH₃)₂ 294.7 Intermediate in organic synthesis
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide groups, -F (C4) 446.5 Unexpected synthetic byproduct; structural studies
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide -F, -Cl, trifluoromethylpyrazole 477.9 Potential agrochemical or pharmaceutical candidate

Reactivity and Stability

  • Electron-Withdrawing Effects : The fluorine atom in this compound increases the sulfonamide group’s electrophilicity compared to methyl-substituted Dichloramine T . This may enhance oxidative capacity but reduce hydrolytic stability.
  • Chlorine vs. Methyl Groups : Dichloramine T’s methyl group provides steric shielding, improving shelf-life, while the fluorine in the target compound may lower pKa, increasing acidity .
  • Nitro and Trifluoromethyl Derivatives : Compounds like 4-Chloro-3-nitrobenzenesulfonamide exhibit higher reactivity in substitution reactions due to nitro-group activation, whereas trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic resistance.

Research Findings and Challenges

  • Synthetic Pathways : highlights unexpected formation of "double" sulfonamides under standard conditions, implying that synthesizing this compound may require controlled chlorination to avoid overhalogenation .
  • Stability Issues : Dichloramine T degrades in aqueous environments, releasing hypochlorous acid . The fluorine analog’s stability under similar conditions remains unstudied but warrants investigation.
  • Structural Insights : Crystallographic data for related compounds (e.g., ) suggest planar sulfonamide groups, which may influence packing efficiency and solubility.

Biological Activity

N,N-Dichloro-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, and therapeutic applications.

Chemical Structure and Properties

This compound contains both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. The presence of a sulfonamide group allows for strong interactions with various biological targets, particularly enzymes and receptors.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes such as carbonic anhydrase by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .
  • Receptor Antagonism : It may act as an antagonist to specific receptors, modulating cellular signaling pathways and affecting physiological responses .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably:

  • Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase IX (CAIX), a target for cancer therapy. This inhibition is linked to its ability to bind covalently to the enzyme's active site .
  • Mitochondrial Complexes : Similar compounds have demonstrated inhibition of mitochondrial complexes II and III, which are crucial for ATP production in aerobic respiration.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit oxidative phosphorylation (OXPHOS) suggests potential use in targeting cancers that rely heavily on aerobic metabolism. For instance, it has demonstrated IC50 values indicating effective growth inhibition in pancreatic cancer cell lines .

Case Study 1: Inhibition of Carbonic Anhydrase

A recent study evaluated the binding affinity of this compound to CAIX. Using X-ray crystallography, researchers confirmed its covalent interaction with the enzyme, leading to significant inhibition of its activity. The binding affinity was reported at Kd(CAIX) = 32 pM, showcasing the compound's potential as a therapeutic agent in cancer treatment .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the efficacy of this compound against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. The compound exhibited dose-dependent growth inhibition with an IC50 value of 0.58 μM, indicating substantial anticancer activity .

Data Tables

Biological Activity Target IC50 Value (μM) Comments
Carbonic Anhydrase IX InhibitionCAIX0.032High binding affinity confirmed by X-ray
Growth InhibitionMIA PaCa-2 Cells0.58Dose-dependent response
Enzyme InhibitionMitochondrial Complex II/IIINot specifiedImpacts ATP production

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